molecular formula C4H9NO2S B1319920 N,N-dimethylethenesulfonamide CAS No. 7700-07-4

N,N-dimethylethenesulfonamide

Cat. No. B1319920
CAS RN: 7700-07-4
M. Wt: 135.19 g/mol
InChI Key: AYRRJFSXEOEOOA-UHFFFAOYSA-N
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Description

  • IUPAC Standard InChI : InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3

Molecular Structure Analysis

The compound’s structure consists of an ethyl group (CH3CH2) attached to a sulfonamide functional group (SO2NH2). The sulfur atom is bonded to two oxygen atoms and one nitrogen atom. The molecular formula is C4H11NO2S .


Physical And Chemical Properties Analysis

  • Molar Volume : 122.8±3.0 cm³

Scientific Research Applications

Polymerization Studies

N,N-dimethylethenesulfonamide has been studied for its polymerization characteristics. Wiley and Jäger (1964) investigated the γ-irradiation-induced polymerization of N,N-dimethylethenesulfonamide in various states (liquid, supercooled liquid, and solid) and temperatures. They found that the polymerization is relatively slow and is inhibited in the solid state. This study provided insights into the ionic processes involved in its polymerization and indicated potential applications in materials science (Wiley & Jäger, 1964).

Synthesis and Characterization of Derivatives

Research by Abbasi et al. (2016) explored the synthesis of new N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and their characterization. This work included pharmacological analysis, such as antibacterial and α-glucosidase inhibition studies, highlighting the versatility of N,N-dimethylethenesulfonamide derivatives in medicinal chemistry (Abbasi et al., 2016).

Environmental Impact and Water Treatment

Studies have also focused on the environmental impact and behavior of N,N-dimethylethenesulfonamide-related compounds in water treatment processes. For instance, von Gunten et al. (2010) researched the kinetics and mechanisms of N-nitrosodimethylamine (NDMA) formation upon ozonation of N,N-dimethylsulfamide-containing waters, emphasizing the importance of understanding the environmental and health impacts of such compounds in water treatment systems (von Gunten et al., 2010).

Other Applications

Other areas where N,N-dimethylethenesulfonamide has found applications include the synthesis of various chemical compounds, such as N-dimethylaminomethylene derivatives for gas-liquid chromatography (Vandenheuvel & Gruber, 1975) and the study of its transformation into toxic products during ozonation in drinking water (Schmidt & Brauch, 2008). These studies highlight the compound's significance in analytical chemistry and environmental sciences (Vandenheuvel & Gruber, 1975)(Schmidt & Brauch, 2008).

properties

IUPAC Name

N,N-dimethylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4-8(6,7)5(2)3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRJFSXEOEOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597618
Record name N,N-Dimethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7700-07-4
Record name N,N-Dimethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylethene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the polymerization of N,N-dimethylethenesulfonamide differ from ethenesulfonamide, and what is the proposed reason for this difference?

A1: N,N-dimethylethenesulfonamide polymerizes at a significantly slower rate compared to ethenesulfonamide when subjected to γ-irradiation. [] This difference is attributed to the presence of the N-methyl groups in N,N-dimethylethenesulfonamide. The researchers suggest that N-methyl structures increase irradiation instability, similar to the observed trend in amides and N-methylamides in carbon tetrachloride. [] This instability likely interferes with the polymerization process, leading to a reduced rate.

Q2: What is the preferred method for synthesizing N,N-dimethylethenesulfonamide, and what is the isomeric composition of the resulting product?

A2: A simple and efficient method for synthesizing N,N-dimethylethenesulfonamide involves the dehydration of N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system. [] This protocol allows for a one-pot synthesis, bypassing the isolation of intermediate mesyl derivatives. Interestingly, the synthesized N,N-dimethylethenesulfonamide exists as a mixture of E- and Z-isomers in an 88:12 ratio, as determined by 1H NMR spectroscopy. []

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